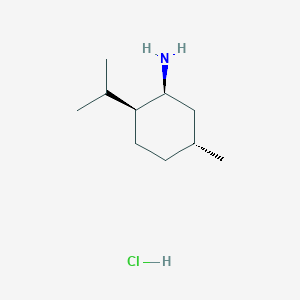
butyl N-(2-sulfanylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl N-(2-sulfanylethyl)carbamate is a chemical compound with the molecular formula C7H15NO2S. It is a type of carbamate, which is an ester of carbamic acid. This compound is known for its use as a protecting group for amines in organic synthesis, particularly in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl N-(2-sulfanylethyl)carbamate can be synthesized through a reaction between 2-mercaptoethylamine hydrochloride and di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl N-(2-sulfanylethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of carbamate derivatives.
Scientific Research Applications
Butyl N-(2-sulfanylethyl)carbamate has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during synthesis.
Industry: The compound is used in the production of various chemicals and materials that require precise control over functional group reactivity.
Mechanism of Action
The mechanism of action of butyl N-(2-sulfanylethyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The protecting group can be removed under specific conditions, such as treatment with strong acids like trifluoroacetic acid, which cleaves the carbamate linkage and regenerates the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, similar to butyl N-(2-sulfanylethyl)carbamate.
Carboxybenzyl (CBz) Carbamate: Another protecting group for amines, which can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) Carbamate: Used as a protecting group for amines, removable with an amine base.
Uniqueness
This compound is unique due to its sulfanyl group, which provides additional reactivity and functionality compared to other carbamate protecting groups. This makes it particularly useful in specific synthetic applications where additional functionalization is required.
Properties
CAS No. |
89855-65-2 |
|---|---|
Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
butyl N-(2-sulfanylethyl)carbamate |
InChI |
InChI=1S/C7H15NO2S/c1-2-3-5-10-7(9)8-4-6-11/h11H,2-6H2,1H3,(H,8,9) |
InChI Key |
VQQKHKBHESABFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


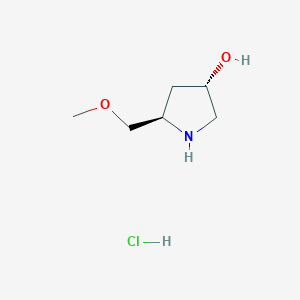
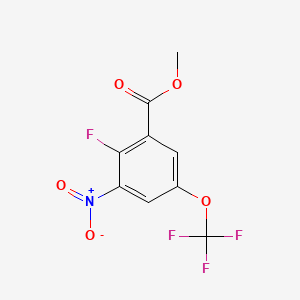

![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
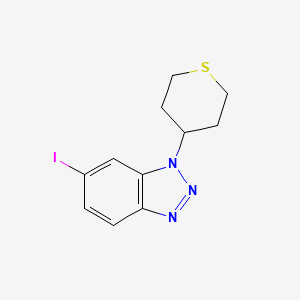
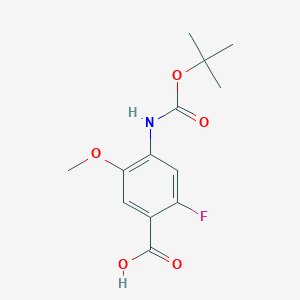
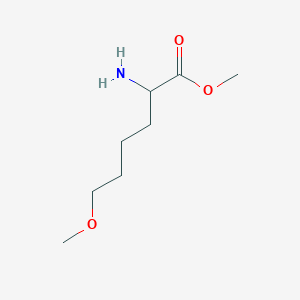
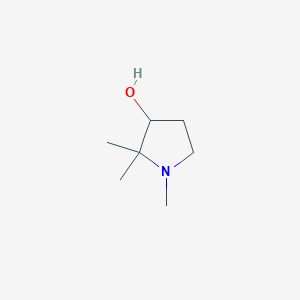
![[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)
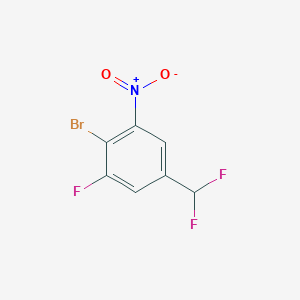
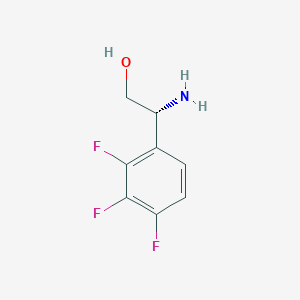
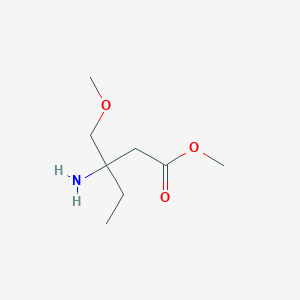
![3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569317.png)
